An In-depth Technical Guide to Naphthalen-1-yl prop-1-en-1-ylcarbamate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Naphthalen-1-yl prop-1-en-1-ylcarbamate: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of Naphthalen-1-yl prop-1-en-1-ylcarbamate, a molecule of interest for researchers in drug development and organic synthesis. This document delves into the chemical structure, predicted physicochemical properties, plausible synthetic routes, and hypothesized biological activities of this compound. The information presented herein is intended to serve as a foundational resource for scientists exploring the potential of this and related chemical entities.
Chemical Identity and Structural Elucidation
Naphthalen-1-yl prop-1-en-1-ylcarbamate is an organic compound characterized by a naphthalene ring system linked to a carbamate functional group, which is further substituted with a prop-1-en-1-yl group on the nitrogen atom.
IUPAC Name: Naphthalen-1-yl prop-1-en-1-ylcarbamate
Molecular Formula: C₁₄H₁₃NO₂
Molecular Weight: 227.26 g/mol
The "prop-1-en-1-yl" nomenclature specifies a double bond between the first and second carbon atoms of the propyl chain attached to the carbamate nitrogen. This structural feature gives rise to geometric isomerism, resulting in (E) and (Z) diastereomers.
Chemical Structures:
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(E)-Naphthalen-1-yl prop-1-en-1-ylcarbamate: The methyl group and the carbamate nitrogen are on opposite sides of the C=C double bond.
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(Z)-Naphthalen-1-yl prop-1-en-1-ylcarbamate: The methyl group and the carbamate nitrogen are on the same side of the C=C double bond.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific compound, its physicochemical properties have been predicted using computational models. These predictions provide valuable insights for experimental design, including selection of appropriate solvent systems and analytical conditions.
| Property | Predicted Value |
| Molecular Weight | 227.26 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.0 |
| Topological Polar Surface Area (TPSA) | 38.33 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Synthetic Methodologies
Two primary synthetic strategies are proposed for the laboratory-scale preparation of Naphthalen-1-yl prop-1-en-1-ylcarbamate. These routes leverage well-established organic reactions, offering flexibility in precursor selection and reaction conditions.
Synthesis via Isocyanate Intermediate
This approach involves the synthesis of a prop-1-en-1-yl isocyanate intermediate, which is then reacted with 1-naphthol.
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Preparation of Propenoyl Chloride: Propenoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to yield propenoyl chloride.[1][2]
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Formation of Propenoyl Azide: Propenoyl chloride is reacted with sodium azide (NaN₃) in an appropriate solvent like acetone or dichloromethane to form propenoyl azide.
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Curtius Rearrangement to Prop-1-en-1-yl Isocyanate: The propenoyl azide is carefully heated in an inert solvent (e.g., toluene). It undergoes a Curtius rearrangement, losing nitrogen gas to form the highly reactive prop-1-en-1-yl isocyanate.[3][4][5]
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Carbamate Formation: The freshly prepared prop-1-en-1-yl isocyanate is reacted in situ with 1-naphthol. A base catalyst, such as triethylamine or pyridine, can be used to facilitate the reaction.[6]
Synthesis via Enamine Intermediate
An alternative route involves the formation of an enamine, which is then converted to the carbamate.
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Formation of Propanal Enamine: Propanal is reacted with a secondary amine (e.g., pyrrolidine or morpholine) in the presence of an acid catalyst and a dehydrating agent to form the corresponding enamine.
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Reaction with 1-Naphthyl Chloroformate: The enamine is then reacted with 1-naphthyl chloroformate (prepared from 1-naphthol and phosgene or a phosgene equivalent). This reaction proceeds via nucleophilic attack of the enamine on the chloroformate, followed by elimination to form the desired carbamate.
Hypothesized Biological Activity and Applications
The biological profile of Naphthalen-1-yl prop-1-en-1-ylcarbamate is not yet experimentally determined. However, based on its structural features, we can hypothesize its potential biological activities and applications.
Many carbamate-containing compounds are known to be potent inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8][9] This inhibitory activity forms the basis for the use of many carbamates as insecticides and in the treatment of neurodegenerative diseases like Alzheimer's disease.[10] The naphthalene moiety in the target molecule is a lipophilic group that can enhance its ability to cross cell membranes and interact with biological targets.
Therefore, it is plausible that Naphthalen-1-yl prop-1-en-1-ylcarbamate could exhibit:
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Insecticidal Activity: By inhibiting acetylcholinesterase in insects, leading to paralysis and death.
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Acaricidal Activity: Similar to its insecticidal properties, it may be effective against mites and ticks.
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Nematocidal Activity: It could potentially disrupt the nervous system of nematodes.
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Pharmaceutical Potential: As a cholinesterase inhibitor, it could be investigated for its therapeutic potential in conditions characterized by cholinergic deficits.
It is important to note that some vinyl carbamates have been reported to exhibit carcinogenic properties.[6] Therefore, any investigation into the biological activity of this compound must be accompanied by thorough toxicological evaluation.
Analytical Characterization
The identity and purity of synthesized Naphthalen-1-yl prop-1-en-1-ylcarbamate would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the vinylic protons of the prop-1-en-1-yl group, the methyl protons, and the N-H proton of the carbamate. The coupling constants between the vinylic protons will be indicative of the E/Z geometry.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the naphthalene ring, the carbonyl carbon of the carbamate, the vinylic carbons, and the methyl carbon. Online prediction tools can provide estimated chemical shifts.[11][12][13]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
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N-H stretch: Around 3300-3500 cm⁻¹
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C=O stretch (carbamate): Around 1700-1730 cm⁻¹
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C=C stretch (alkene and aromatic): Around 1600-1680 cm⁻¹
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C-O stretch: Around 1200-1300 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The mass spectrum should show a prominent molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to the molecular formula C₁₄H₁₃NO₂.
Safety and Handling
Given the potential biological activity of Naphthalen-1-yl prop-1-en-1-ylcarbamate as a cholinesterase inhibitor, appropriate safety precautions must be taken during its handling and synthesis.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any volatile precursors or the final product.
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Toxicity: Carbamates can be toxic if ingested, inhaled, or absorbed through the skin.[14][15] They can cause symptoms of cholinergic crisis, including salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). In severe cases, respiratory failure can occur.
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Carcinogenicity: The potential carcinogenicity of vinyl carbamates warrants careful handling to minimize exposure.[6]
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Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
Naphthalen-1-yl prop-1-en-1-ylcarbamate represents an interesting target for synthesis and biological evaluation. Its structural similarity to known bioactive carbamates suggests potential applications in agrochemicals and pharmaceuticals. The synthetic routes outlined in this guide provide a practical framework for its preparation. Further experimental studies are required to elucidate its precise physicochemical properties, biological activity, and toxicological profile. This document serves as a starting point for researchers interested in exploring this novel chemical entity.
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